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Compound of Interest

Compound Name: 6-Bromo-1,2-benzisoxazole

Cat. No.: B1289395 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a

"privileged structure" due to its presence in a multitude of biologically active compounds. The

strategic functionalization of this heterocyclic system is paramount for the development of novel

therapeutics. This guide provides an objective comparison of key methods for the

regioselective functionalization of 6-Bromo-1,2-benzisoxazole, offering supporting data and

detailed experimental protocols to inform synthetic strategies.

Introduction to the Regioselectivity of 6-Bromo-1,2-
benzisoxazole
The reactivity of 6-Bromo-1,2-benzisoxazole is dominated by the presence of the bromine

atom at the C6 position, which serves as a versatile handle for a variety of cross-coupling and

substitution reactions. This inherent reactivity makes the C6 position the primary site for

functionalization. However, the potential for derivatization at other positions, notably through C-

H activation or directed ortho-metalation, presents alternative avenues for structural

diversification. This guide will focus on the established reactivity at the C6 position and explore

the theoretical potential for functionalization at other sites.

Primary Functionalization at the C6 Position via
Palladium-Catalyzed Cross-Coupling
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Palladium-catalyzed cross-coupling reactions are the most robust and widely employed

methods for the derivatization of the C6 position of 6-Bromo-1,2-benzisoxazole. These

reactions offer high yields, excellent functional group tolerance, and predictable regioselectivity.

Comparison of Key C6-Functionalization Reactions
Reaction Type

Reagents &
Catalyst System

Typical Yields Key Advantages

Suzuki-Miyaura

Coupling

Aryl/heteroaryl boronic

acid or ester, Pd

catalyst (e.g.,

Pd(PPh₃)₄,

Pd(dppf)Cl₂), Base

(e.g., K₂CO₃, Cs₂CO₃)

75-95%

Wide commercial

availability of boronic

acids, mild reaction

conditions, excellent

functional group

tolerance.

Buchwald-Hartwig

Amination

Primary/secondary

amine, Pd catalyst

with specialized ligand

(e.g., RuPhos,

BrettPhos), Strong

base (e.g., LiHMDS,

NaOtBu)

70-90%

Direct formation of C-

N bonds, broad scope

of amine coupling

partners.

Sonogashira Coupling

Terminal alkyne, Pd

catalyst (e.g.,

Pd(PPh₃)₄), Cu(I) co-

catalyst (e.g., CuI),

Amine base (e.g.,

Et₃N, DIPEA)

65-85%

Introduction of alkynyl

moieties for further

elaboration, relatively

mild conditions.

Experimental Protocols for C6-Functionalization
1. Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-1,2-benzisoxazole

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura

coupling of 6-Bromo-1,2-benzisoxazole with an arylboronic acid.

Materials:
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6-Bromo-1,2-benzisoxazole (1.0 equiv)

Arylboronic acid (1.2-1.5 equiv)

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

SPhos (4 mol%)

Potassium phosphate (K₃PO₄) (2.0 equiv)

1,4-Dioxane and Water (4:1 mixture)

Procedure:

To a dry Schlenk flask, add 6-Bromo-1,2-benzisoxazole, the arylboronic acid, and

potassium phosphate.

In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the

flask.

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add the degassed dioxane/water solvent mixture via syringe.

Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed

(monitor by TLC or LC-MS).

Cool the reaction to room temperature and quench with water.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography.

2. Buchwald-Hartwig Amination for the Synthesis of 6-Amino-1,2-benzisoxazole
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This protocol outlines a general method for the amination of 6-Bromo-1,2-benzisoxazole,

adapted from procedures for similar heterocyclic systems.[1]

Materials:

6-Bromo-1,2-benzisoxazole (1.0 equiv)

Amine (1.2 equiv)

RuPhos G3 precatalyst (2 mol%)

Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv, 1 M solution in THF)

Anhydrous Tetrahydrofuran (THF)

Procedure:

To an oven-dried Schlenk tube, add 6-Bromo-1,2-benzisoxazole, the amine, and the

RuPhos G3 precatalyst.[1]

Evacuate and backfill the tube with an inert gas three times.[1]

Add anhydrous THF via syringe.[1]

Add the LiHMDS solution dropwise to the stirred reaction mixture.[1]

Seal the tube and heat the reaction to 65-80 °C. Monitor progress by TLC or LC-MS.[1]

Upon completion, cool the reaction to room temperature and quench with a saturated

aqueous solution of ammonium chloride.[1]

Extract the mixture with ethyl acetate (3x).[1]

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate.[1]

Purify by silica gel column chromatography.[1]

3. Sonogashira Coupling for the Synthesis of 6-Alkynyl-1,2-benzisoxazole
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This protocol provides a general procedure for the Sonogashira coupling of 6-Bromo-1,2-
benzisoxazole with a terminal alkyne.

Materials:

6-Bromo-1,2-benzisoxazole (1.0 equiv)

Terminal alkyne (1.5 equiv)

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

Copper(I) iodide (CuI) (5 mol%)

Triethylamine (Et₃N)

Anhydrous Tetrahydrofuran (THF)

Procedure:

To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-1,2-benzisoxazole,

Pd(PPh₃)₂Cl₂, and CuI.

Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring by TLC or

LC-MS.

Once the reaction is complete, cool to room temperature and filter through a pad of celite,

washing with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride

solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by silica gel column chromatography.
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Alternative Functionalization Pathways: C-H
Activation and Directed ortho-Metalation
While less explored for the 6-Bromo-1,2-benzisoxazole scaffold, C-H activation and directed

ortho-metalation (DoM) represent potential strategies for functionalization at positions other

than C6. These methods offer access to regioisomers that are not accessible through cross-

coupling reactions.

C7 Functionalization via C-H Activation: The C7 position is the most likely site for directed C-

H activation, guided by the isoxazole oxygen atom. This approach would require a suitable

directing group, if the innate directing ability of the isoxazole is insufficient, and a transition

metal catalyst (e.g., palladium, rhodium, or ruthenium). Regioselectivity in such reactions is

highly dependent on the directing group and the specific catalytic system employed.

ortho-Metalation: Directed ortho-metalation could potentially occur at the C7 position,

directed by the isoxazole oxygen. This would involve the use of a strong organolithium base

(e.g., n-BuLi or s-BuLi) to deprotonate the C7 position, followed by quenching with an

electrophile. However, this approach would likely face competition from lithium-halogen

exchange at the C6-bromo position.

Currently, there is a lack of specific, published experimental data for the C-H activation or

directed ortho-metalation of 6-Bromo-1,2-benzisoxazole. Research in this area would be

highly valuable for expanding the synthetic toolbox for this important scaffold.

Visualizing Synthetic Strategies
The following diagrams illustrate the logical workflows for the functionalization of 6-Bromo-1,2-
benzisoxazole.
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Functionalization of 6-Bromo-1,2-benzisoxazole

C6 Functionalization Alternative Positions (e.g., C7)

6-Bromo-1,2-benzisoxazole

Target Position?

Palladium-Catalyzed
Cross-Coupling

C6 (Primary)

Advanced Methods

Other (Exploratory)

Suzuki-Miyaura
(C-C Bond)

Buchwald-Hartwig
(C-N Bond)

Sonogashira
(C-C Bond) C-H Activation Directed ortho-Metalation

Click to download full resolution via product page

Decision workflow for regioselective functionalization.
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General Experimental Workflow for Pd-Catalyzed Cross-Coupling

Reaction Setup
(Substrate, Reagents,

Catalyst, Ligand, Base)

Add Degassed Solvent

Heat under Inert Atmosphere
(Monitor by TLC/LC-MS)

Aqueous Work-up
& Extraction

Column Chromatography

Purified Product

Click to download full resolution via product page

General experimental workflow for cross-coupling reactions.

Conclusion
The functionalization of 6-Bromo-1,2-benzisoxazole is a well-established field, with palladium-

catalyzed cross-coupling reactions at the C6 position offering reliable and high-yielding routes

to a diverse range of derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira

reactions are the methods of choice for forming new carbon-carbon and carbon-nitrogen bonds

at this position. While the regioselective functionalization of other positions on the
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benzisoxazole ring, such as C7, through C-H activation or directed ortho-metalation remains a

developing area, it holds significant promise for the synthesis of novel analogues. The

protocols and comparative data presented in this guide are intended to serve as a valuable

resource for researchers engaged in the synthesis and development of 1,2-benzisoxazole-

based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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